Cas no 1805286-99-0 (2,3,4-Tribromo-5-(trifluoromethoxy)pyridine)

2,3,4-Tribromo-5-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2,3,4-Tribromo-5-(trifluoromethoxy)pyridine
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- Inchi: 1S/C6HBr3F3NO/c7-3-2(14-6(10,11)12)1-13-5(9)4(3)8/h1H
- InChI Key: SBDYGGCRWRYVML-UHFFFAOYSA-N
- SMILES: BrC1C(=C(N=CC=1OC(F)(F)F)Br)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 203
- XLogP3: 4.4
- Topological Polar Surface Area: 22.1
2,3,4-Tribromo-5-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023023233-1g |
2,3,4-Tribromo-5-(trifluoromethoxy)pyridine |
1805286-99-0 | 97% | 1g |
$1,612.80 | 2022-04-01 | |
Alichem | A023023233-250mg |
2,3,4-Tribromo-5-(trifluoromethoxy)pyridine |
1805286-99-0 | 97% | 250mg |
$714.00 | 2022-04-01 | |
Alichem | A023023233-500mg |
2,3,4-Tribromo-5-(trifluoromethoxy)pyridine |
1805286-99-0 | 97% | 500mg |
$1,038.80 | 2022-04-01 |
2,3,4-Tribromo-5-(trifluoromethoxy)pyridine Related Literature
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Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
Additional information on 2,3,4-Tribromo-5-(trifluoromethoxy)pyridine
2,3,4-Tribromo-5-(trifluoromethoxy)pyridine: A Comprehensive Overview
The compound 2,3,4-Tribromo-5-(trifluoromethoxy)pyridine, identified by the CAS number 1805286-99-0, is a highly specialized organic molecule with significant applications in various scientific and industrial fields. This compound belongs to the class of pyridine derivatives, which are known for their unique chemical properties and wide-ranging utility. The structure of this molecule is characterized by the presence of three bromine atoms at positions 2, 3, and 4 of the pyridine ring, along with a trifluoromethoxy group at position 5. This combination of substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound in research and development.
Recent studies have highlighted the importance of pyridine derivatives like 2,3,4-Tribromo-5-(trifluoromethoxy)pyridine in the field of medicinal chemistry. The bromine atoms and trifluoromethoxy group are known to enhance the molecule's stability and reactivity, making it a promising candidate for drug design. Researchers have explored its potential as a precursor for synthesizing bioactive compounds with anti-inflammatory and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain enzymes involved in inflammatory pathways.
In addition to its medicinal applications, 2,3,4-Tribromo-5-(trifluoromethoxy)pyridine has also found use in materials science. The trifluoromethoxy group contributes to the molecule's fluorophilicity, which is advantageous in the development of fluorinated materials with improved thermal and chemical stability. Recent advancements in polymer chemistry have utilized this compound as a building block for creating high-performance polymers suitable for use in extreme environmental conditions.
The synthesis of 2,3,4-Tribromo-5-(trifluoromethoxy)pyridine involves a multi-step process that typically begins with the bromination of pyridine derivatives. The introduction of the trifluoromethoxy group is achieved through nucleophilic substitution reactions under controlled conditions. These synthetic methods have been optimized over time to improve yield and purity, as reported in several organic chemistry journals. For example, a study published in Organic Process Research & Development detailed a novel route for synthesizing this compound with enhanced efficiency.
The toxicity profile of 2,3,4-Tribromo-5-(trifluoromethoxy)pyridine has also been a subject of interest among researchers. Preliminary studies indicate that while the compound exhibits moderate cytotoxicity against certain cell lines, its toxicity can be modulated by altering its substituents. This finding underscores its potential as a lead compound for drug discovery efforts targeting specific pathological conditions.
In conclusion, 2,3,4-Tribromo-5-(trifluoromethoxy)pyridine is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers in medicinal chemistry, materials science, and organic synthesis. As ongoing studies continue to uncover new applications and properties of this compound, its role in advancing scientific knowledge is expected to grow further.
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